Diethylpropion

Übersicht

Beschreibung

Diethylpropion, auch bekannt als Amfepramone, ist ein Stimulans, das zu den Klassen der Phenethylamine, Amphetamine und Cathinone gehört. Es wird hauptsächlich als Appetitzügler zur kurzfristigen Behandlung von Fettleibigkeit eingesetzt. This compound soll im Vergleich zu anderen Medikamenten seiner Kategorie weniger Störungen des zentralen Nervensystems hervorrufen und gilt für Patienten mit Bluthochdruck als relativ sicher .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diethylpropion kann durch die Reaktion von Propiophenon mit Diethylamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Reduktionsmittels wie Lithiumaluminiumhydrid, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen umfassen oft wasserfreie Lösungsmittel und kontrollierte Temperaturen, um eine optimale Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Diethylpropionhydrochlorid durch Reaktion von Propiophenon mit Diethylaminhydrochlorid in Gegenwart eines Reduktionsmittels hergestellt. Das Reaktionsgemisch wird dann einer Reinigung unterzogen, einschließlich Umkristallisation und Filtration, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Diethylpropion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Ketone und Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring, was zur Bildung verschiedener Derivate führt

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Nitrierungsmittel werden unter kontrollierten Bedingungen eingesetzt, um Substitutionsreaktionen zu erzielen

Hauptprodukte

Oxidation: Bildung von Ketonen und Carbonsäuren.

Reduktion: Bildung von sekundären Aminen.

Substitution: Bildung von halogenierten und nitrierten Derivaten

Wissenschaftliche Forschungsanwendungen

Weight Loss Studies

-

Long-term Efficacy :

A randomized double-blind placebo-controlled trial assessed the long-term effects of diethylpropion combined with a hypocaloric diet. Participants receiving this compound lost an average of 10.6% of their initial body weight over 12 months, compared to 3.2% in the placebo group. The study reported that this compound was well-tolerated with no significant adverse cardiovascular or psychiatric effects noted . -

Short-term Effects :

A retrospective study in Indonesia evaluated the short-term impact of this compound on obese patients over 84 days. The findings indicated a mean weight reduction of 9.5 kg (approximately 10% ) alongside a significant fat loss of 11.5 kg , while preserving muscle mass . -

Comparative Studies :

In comparative studies against other appetite suppressants, this compound demonstrated modest weight loss results. For instance, patients on this compound showed a pooled mean difference in weight loss at six months of 3.0 kg , while those on phentermine had a slightly better outcome .

Safety Profile

While this compound is generally considered safe for short-term use in selected populations, it is associated with certain side effects:

- Common Adverse Events : Dry mouth and insomnia were frequently reported among users .

- Psychiatric Concerns : There have been documented cases of psychosis associated with this compound use, particularly in patients with pre-existing psychiatric conditions or substance abuse histories .

Case Studies and Observational Reports

Several case reports highlight both the therapeutic benefits and risks associated with this compound use:

-

Psychosis Development :

A report described five female patients who developed varying forms of psychosis while undergoing treatment with this compound. This underscores the need for careful monitoring in patients with a history of psychiatric disorders . -

Weight Management Programs :

This compound has been integrated into structured weight management programs, showing effectiveness when combined with dietary interventions. In these settings, it has contributed to significant weight loss without adverse increases in blood pressure among patients .

Wirkmechanismus

Diethylpropion acts as a sympathomimetic amine, stimulating neurons to release or maintain high levels of catecholamines, including dopamine and norepinephrine. These neurotransmitters suppress hunger signals and appetite. This compound may also indirectly affect leptin levels in the brain, signaling satiety .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phentermin: Ein weiterer Appetitzügler mit ähnlichen pharmakologischen Eigenschaften.

Sibutramin: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Dextroamphetamin: Teilt ähnliche stimulierende Wirkungen, hat aber ein höheres Potenzial für Störungen des zentralen Nervensystems

Einzigartigkeit

Diethylpropion ist einzigartig in seinem relativ geringeren Potenzial für Störungen des zentralen Nervensystems und seinem Sicherheitsprofil für Patienten mit Bluthochdruck. Es gilt auch als eines der sichersten Appetitzügler für die kurzfristige Anwendung .

Biologische Aktivität

Diethylpropion, a sympathomimetic amine and an appetite suppressant, is primarily used in the management of obesity. Its biological activity is characterized by its effects on neurotransmitter levels, particularly catecholamines, which play a crucial role in appetite regulation and weight loss. This article provides an in-depth overview of this compound's biological activity, including its mechanism of action, efficacy in weight loss, safety profile, and notable case studies.

This compound functions as a stimulant that enhances the release of catecholamines such as dopamine and norepinephrine. These neurotransmitters are pivotal in suppressing hunger signals and appetite. The drug's mechanism can be summarized as follows:

- Stimulation of Neurotransmitter Release : this compound stimulates neurons to release catecholamines, leading to reduced appetite.

- Impact on Leptin Levels : It may elevate leptin levels, a hormone that signals satiety to the brain.

- Inhibition of Neuropeptide Y : By increasing catecholamine levels, this compound may inhibit neuropeptide Y, a peptide that promotes eating and fat storage .

Efficacy in Weight Loss

Numerous studies have evaluated the efficacy of this compound for weight loss. A notable randomized double-blind placebo-controlled trial demonstrated significant results:

- Study Design : 69 obese adults received either this compound (50 mg twice daily) or placebo while following a hypocaloric diet for six months.

- Results : The this compound group lost an average of 9.8% of their initial body weight compared to 3.2% in the placebo group (P<0.0001). After an additional six months on this compound, the mean weight loss reached 10.6% .

Table 1: Weight Loss Outcomes with this compound

| Study Duration | This compound Weight Loss (%) | Placebo Weight Loss (%) | P-value |

|---|---|---|---|

| 6 months | 9.8 ± 6.9 | 3.2 ± 3.7 | <0.0001 |

| 12 months | 10.6 ± 8.3 | Not reported | Not significant (P=0.07) |

Safety Profile

While this compound is generally considered safe for use in well-selected populations, there are notable side effects and contraindications:

- Common Adverse Effects : Dry mouth and insomnia were frequently reported among users .

- Psychiatric Concerns : Some cases of psychosis have been documented, particularly among patients with pre-existing psychiatric conditions . It is advised not to prescribe this compound to individuals with a history of substance abuse or severe psychiatric disorders.

Case Studies and Clinical Observations

Several case studies have highlighted both the efficacy and risks associated with this compound:

- Weight Loss Efficacy : In a study comparing this compound with phentermine, patients taking this compound showed a modest weight loss but experienced more dizziness and dry mouth compared to those on phentermine .

- Psychotic Reactions : A report described five female patients who developed psychosis while on this compound, emphasizing the need for careful monitoring during treatment .

Eigenschaften

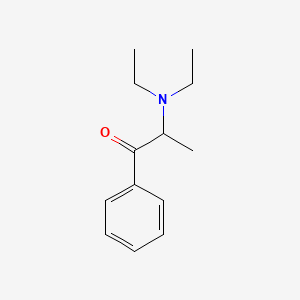

IUPAC Name |

2-(diethylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEPPPIWZFICOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022929 | |

| Record name | Diethylpropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diethylpropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White or creamy white, small crystals or crystalline powder; characteristic, mildly aromatic odor; 1 g sol in: about 0.6 mL water, about 0.6 ml chloroform, 1 ml absolute methanol, 1 ml alcohol; practically insoluble in ether /Diethylpropion hydrochloride/, 1.22e+00 g/L | |

| Record name | DIETHYLPROPION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylpropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Diethylpropion is an amphetamine that stimulates neurons to release or maintain high levels of a particular group of neurotransmitters known as catecholamines; these include dopamine and norepinephrine. High levels of these catecholamines tend to suppress hunger signals and appetite. Diethylpropion (through catecholamine elevation) may also indirectly affect leptin levels in the brain. It is theorized that diethylpropion can raise levels of leptin which signal satiety. It is also theorized that increased levels of the catecholamines are partially responsible for halting another chemical messenger known as neuropeptide Y. This peptide initiates eating, decreases energy expenditure, and increases fat storage., Although the mechanism of action of the sympathomimetic appetite suppressants in the treatment of obesity is not fully known, these medications have pharmacological effects similar to those of amphetamines. Amphetamine and related sympathomimetic medications ... are thought to stimulate the release of norepinephrine and/or dopamine from storage sites in nerve terminals in the lateral hypothalamic feeding center, thereby producing a decrease in appetite. ... It has not been established that the actions of these medications in treating obesity is primarily suppression of appetite; other CNS actions and/or metabolic effects, such as decreased gastric acid secretion or increased energy expenditure, may be involved. | |

| Record name | Diethylpropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIETHYLPROPION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

90-84-6, 134-80-5 | |

| Record name | Diethylpropion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfepramone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylpropion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00937 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethylpropion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amfepramone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethylpropion | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q94YYU22B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLPROPION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethylpropion | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.